molecular formula C10H18FNO2 B13563912 Tert-butyl ((1S,2S)-2-fluorocyclopentyl)carbamate

Tert-butyl ((1S,2S)-2-fluorocyclopentyl)carbamate

Katalognummer: B13563912
Molekulargewicht: 203.25 g/mol
InChI-Schlüssel: ZRKGOJBKUXGGOE-YUMQZZPRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl ((1S,2S)-2-fluorocyclopentyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical reactions and applications. This compound is characterized by the presence of a tert-butyl group, a fluorocyclopentyl group, and a carbamate functional group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ((1S,2S)-2-fluorocyclopentyl)carbamate typically involves the reaction of tert-butyl carbamate with a fluorocyclopentyl derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be reacted with various aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods

Industrial production of tert-butyl carbamate derivatives often employs flow microreactor systems. These systems allow for efficient, versatile, and sustainable synthesis processes compared to traditional batch methods . The use of flow microreactors enables better control over reaction conditions and can lead to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl ((1S,2S)-2-fluorocyclopentyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as 1,4-dioxane . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, palladium-catalyzed cross-coupling reactions can yield N-Boc-protected anilines .

Wissenschaftliche Forschungsanwendungen

Tert-butyl ((1S,2S)-2-fluorocyclopentyl)carbamate has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of tert-butyl ((1S,2S)-2-fluorocyclopentyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a protecting group in organic synthesis, preventing unwanted reactions at specific sites on a molecule. The tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in various reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Tert-butyl ((1S,2S)-2-fluorocyclopentyl)carbamate is unique due to the presence of the fluorocyclopentyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications where other carbamate derivatives may not be suitable.

Eigenschaften

Molekularformel

C10H18FNO2

Molekulargewicht

203.25 g/mol

IUPAC-Name

tert-butyl N-[(1S,2S)-2-fluorocyclopentyl]carbamate

InChI

InChI=1S/C10H18FNO2/c1-10(2,3)14-9(13)12-8-6-4-5-7(8)11/h7-8H,4-6H2,1-3H3,(H,12,13)/t7-,8-/m0/s1

InChI-Schlüssel

ZRKGOJBKUXGGOE-YUMQZZPRSA-N

Isomerische SMILES

CC(C)(C)OC(=O)N[C@H]1CCC[C@@H]1F

Kanonische SMILES

CC(C)(C)OC(=O)NC1CCCC1F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.